Ethyl 3-oxo-2-(trifluoromethyl)heptanoate
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Overview
Description
Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is an organic compound with the molecular formula C10H15F3O3. It is a trifluoromethylated ester, which means it contains a trifluoromethyl group (CF3) attached to an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-(trifluoromethyl)heptanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(trifluoromethyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3-oxo-2-(trifluoromethyl)heptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(trifluoromethyl)heptanoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(trifluoromethyl)butanoate: Another trifluoromethylated ester with similar chemical properties and applications.
Trifluoromethylated Ketones: Compounds containing a trifluoromethyl group attached to a ketone functional group, used in similar research and industrial applications.
Uniqueness
Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is unique due to its specific molecular structure, which combines the trifluoromethyl group with an ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H15F3O3 |
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Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(trifluoromethyl)heptanoate |
InChI |
InChI=1S/C10H15F3O3/c1-3-5-6-7(14)8(10(11,12)13)9(15)16-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
DBGNGAPVYJEOEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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